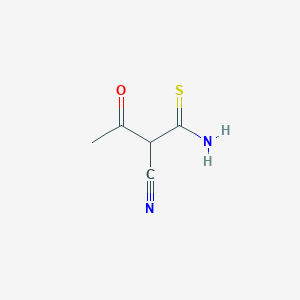

2-Cyano-3-oxobutanethioamide

Description

Structure

3D Structure

Properties

CAS No. |

58955-28-5 |

|---|---|

Molecular Formula |

C5H6N2OS |

Molecular Weight |

142.18 g/mol |

IUPAC Name |

2-cyano-3-oxobutanethioamide |

InChI |

InChI=1S/C5H6N2OS/c1-3(8)4(2-6)5(7)9/h4H,1H3,(H2,7,9) |

InChI Key |

VRQHHDHZKZNHDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C#N)C(=S)N |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis of 2-Cyano-3-oxobutanethioamide"

An In-depth Technical Guide to the Prospective Synthesis of 2-Cyano-3-oxobutanethioamide

Abstract

This technical guide delineates a proposed synthetic pathway for this compound, a molecule of significant interest for its potential as a versatile building block in medicinal chemistry and drug development. While direct literature on the synthesis of this specific compound is scarce, this paper constructs a scientifically grounded, theoretical approach based on established principles of organic synthesis, particularly leveraging the chemistry of β-keto esters and thio-amidation reactions. The guide provides a comprehensive exploration of the proposed reaction mechanism, a detailed, step-by-step experimental protocol, and a discussion of the potential applications of the target molecule as a precursor to various heterocyclic compounds. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery, offering a robust framework for the novel synthesis of this compound.

Introduction: The Significance of Cyano-Thioamide Scaffolds

The molecular architecture of this compound, characterized by the presence of a nitrile, a ketone, and a thioamide functional group, represents a highly versatile scaffold for organic synthesis. Compounds bearing the cyanothioacetamide moiety are pivotal intermediates in the synthesis of a wide array of heterocyclic systems, including pyrazoles, thiophenes, and pyridines.[1] These heterocyclic cores are prevalent in a multitude of biologically active compounds, underscoring the potential of this compound as a valuable precursor in drug discovery programs.[2] The strategic placement of reactive functional groups within the target molecule allows for a diverse range of chemical transformations, making it a desirable target for synthetic chemists.

Proposed Synthetic Strategy: Thio-amidation of a β-Keto Ester

A plausible and efficient route to this compound is the reaction of a suitable β-keto ester, such as ethyl 2-cyano-3-oxobutanoate, with a source of sulfur and ammonia. This approach is analogous to established methods for the synthesis of thioamides. The proposed reaction involves the in-situ formation of a thio-amidating agent or the direct reaction with a pre-formed reagent like Lawesson's reagent followed by amination, or more directly, with a reagent like ammonium polysulfide.

Mechanistic Insights

The proposed reaction mechanism initiates with the activation of the carbonyl group of the β-keto ester, ethyl 2-cyano-3-oxobutanoate. In the presence of a sulfuring agent and ammonia, a cascade of reactions is expected to occur, leading to the formation of the desired thioamide.

A potential mechanistic pathway is illustrated below:

Figure 1: Proposed reaction mechanism for the synthesis of this compound.

The initial step likely involves the formation of an enolate from ethyl 2-cyano-3-oxobutanoate, which then reacts with a sulfur source. Subsequent nucleophilic attack by ammonia on the thionated intermediate, followed by the elimination of ethanol, would yield the final product.

Detailed Experimental Protocol (Theoretical)

This section provides a hypothetical, yet detailed, step-by-step protocol for the synthesis of this compound. It is imperative that this procedure be carried out in a well-ventilated fume hood due to the use of odorous and potentially toxic sulfur-containing reagents.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Proposed Quantity | Purity |

| Ethyl 2-cyano-3-oxobutanoate | C₇H₉NO₃ | 155.15 | 15.5 g (0.1 mol) | ≥98% |

| Ammonium Polysulfide | (NH₄)₂Sₓ | Variable | 50 mL (40% solution) | |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL (Saturated solution) | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate (15.5 g, 0.1 mol) in anhydrous dichloromethane (100 mL).

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add the ammonium polysulfide solution (50 mL) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization and Validation

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitrile, ketone, and thioamide functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Potential Applications in Drug Development

The synthesized this compound is a prime candidate for use in multicomponent reactions, such as the Gewald reaction, to generate highly substituted 2-aminothiophenes.[3][4] These thiophene derivatives are known to exhibit a wide range of biological activities and are core structures in many pharmaceutical agents.[2]

Figure 2: Potential applications of this compound in the synthesis of bioactive compounds.

Furthermore, the presence of multiple reactive sites allows for the exploration of diverse chemical space in the generation of compound libraries for high-throughput screening. The cyano group can be hydrolyzed or reduced, the keto group can undergo various condensation and addition reactions, and the thioamide functionality is a versatile handle for further heterocycle formation.

Conclusion

This technical guide has presented a comprehensive and scientifically plausible approach for the synthesis of this compound. While the protocol is theoretical, it is firmly grounded in established synthetic methodologies. The successful synthesis of this target molecule would provide the scientific community with a valuable and versatile building block for the discovery and development of new therapeutic agents. The detailed protocol and mechanistic insights provided herein are intended to serve as a foundational resource for researchers embarking on the synthesis of this and related novel chemical entities.

References

- Vertex AI Search. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives.

- PMC. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.

- PubMed. Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties.

- ResearchGate. 2‐Aminothiophenes by Gewald reaction.

- Technical Disclosure Commons. Process for the preparation of 3-cyano-4-isobutoxybenzothiamide.

- Wikipedia. Gewald reaction.

Sources

- 1. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

Technical Whitepaper: 2-Cyano-3-oxobutanethioamide

The following technical guide provides an in-depth analysis of 2-Cyano-3-oxobutanethioamide (CAS 58955-28-5), a critical intermediate in the synthesis of polyfunctionalized heterocycles for pharmaceutical applications.

Synthesis, Reactivity Profile, and Applications in Heterocyclic Chemistry[1]

Chemical Identity & Physicochemical Properties[2][3]

This compound is a highly reactive, polyfunctional building block characterized by the presence of a "push-pull" electronic system. It serves as a dense node of reactivity, offering multiple electrophilic and nucleophilic sites for cyclization reactions.

| Property | Detail |

| CAS Number | 58955-28-5 |

| IUPAC Name | This compound |

| Synonyms | 2-Cyano-3-oxothiobutyramide; |

| Molecular Formula | |

| Molecular Weight | 142.18 g/mol |

| Core Structure | |

| Physical State | Solid (typically yellow/orange crystalline powder) |

| Acidity ( | High acidity at C2 (active methine) due to flanking -CN, -CO, and -CS groups |

1.1 Tautomeric Equilibrium

This molecule exhibits complex tautomerism, which dictates its reactivity in different solvents. The equilibrium exists between the keto-thione , enol-thione , and keto-thiol forms. In polar aprotic solvents (DMSO, DMF), the enol-thione form is often stabilized by an intramolecular hydrogen bond between the enolic -OH and the thioamide sulfur or nitrogen.

Figure 1: Tautomeric landscape of this compound. The Enol-Thione form is often the reactive species in cyclocondensations.

Synthetic Methodologies

The synthesis of this compound requires precise control to prevent premature cyclization or decomposition.

2.1 Primary Route: Condensation of Acetoacetonitrile with Isothiocyanic Acid

The most direct synthetic pathway involves the reaction of acetoacetonitrile (3-oxobutanenitrile) with isothiocyanic acid generated in situ.

-

Reagents: Acetoacetonitrile, Ammonium Thiocyanate (

), Sulfuric Acid or Acetic Acid. -

Mechanism:

-

Generation of

(Isothiocyanic acid) from thiocyanate salt and acid. -

Deprotonation of acetoacetonitrile to form the enolate carbanion.

-

Nucleophilic attack of the C2-carbanion onto the electrophilic carbon of the isothiocyanate.

-

Protonation to yield the final thioamide.

-

2.2 Alternative Route: Thionation of 2-Cyano-3-oxobutanamide

For high-purity applications, thionation of the corresponding amide using Lawesson’s Reagent can be employed, though selectivity between the ketone and amide carbonyls must be managed.

-

Reagents: 2-Cyano-3-oxobutanamide, Lawesson’s Reagent, Toluene (reflux).

-

Selectivity: The amide carbonyl is generally more nucleophilic and susceptible to thionation than the conjugated ketone, but care must be taken to avoid forming the dithio derivative.

Figure 2: Primary synthetic workflow via isothiocyanate condensation.

Reactivity Profile & Mechanism of Action

The molecule acts as a 1,3-dinucleophile (via the thioamide sulfur and the active methylene carbon) and a 1,3-dielectrophile (via the ketone and nitrile/thioamide carbons).

-

C2-Active Methylene: The proton at position 2 is highly acidic (

), making it easily deprotonated to form a stable carbanion for Knoevenagel condensations. -

Thioamide Sulfur: A soft nucleophile, ideal for attacking

-haloketones (Hantzsch cyclization). -

Ketone Carbonyl: Susceptible to nucleophilic attack by hydrazines or amines.

-

Nitrile Group: Generally inert under mild conditions but participates in cyclization under acidic/basic catalysis to form fused amino-heterocycles.

Applications in Drug Discovery & Heterocycle Synthesis

This compound is a "linchpin" intermediate for constructing diverse heterocyclic scaffolds found in kinase inhibitors, antivirals, and anti-inflammatory agents.

4.1 Synthesis of 2-Aminothiazoles (Hantzsch-Type)

Reaction with

-

Target Class: Anti-inflammatory agents, kinase inhibitors.

-

Protocol: Reflux equimolar amounts of this compound and

-bromoacetophenone in ethanol.

4.2 Synthesis of Substituted Pyridines (Guareschi-Thorpe)

Reaction with

-

Mechanism: Michael addition of the C2-carbanion to the enone, followed by cyclization of the thioamide nitrogen onto the carbonyl.

-

Target Class: Calcium channel blockers, cardiotonics.

4.3 Synthesis of Pyrazoles

Reaction with hydrazine hydrate targets the 1,3-dicarbonyl equivalent (ketone and thioamide), yielding 3,5-diaminopyrazoles or pyrazole-4-carbothioamides depending on conditions.

Figure 3: Divergent synthesis pathways for pharmacologically active heterocycles.

Experimental Protocol: General Handling

Safety Note: This compound contains a nitrile and a thioamide group. It may release toxic fumes (

Standard Characterization Data (Representative):

-

IR (

): 3300-3100 ( -

NMR (DMSO-

References

- Dyachenko, V. D., et al. (2017). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Russian Journal of General Chemistry. (Contextual reference for cyanothioacetamide reactivity).

-

PubChem. (n.d.). Compound Summary: this compound analogs. Retrieved from [Link]

Technical Profile: 2-Cyano-3-oxobutanethioamide (CAS 58955-28-5)

[1][2][3][4]

Executive Summary

This compound (also known as

This guide provides a comprehensive analysis of its spectroscopic signature, tautomeric behavior, and synthetic utility, designed to aid researchers in structural validation and reaction monitoring.[1]

Molecular Architecture & Tautomerism

The spectroscopic complexity of this compound arises from its capability to exist in multiple tautomeric forms. In polar aprotic solvents (like DMSO-

Tautomeric Equilibrium

The molecule exists primarily in equilibrium between the Keto-Thione form and the Enol-Thione form.[1] The enol form is stabilized by a six-membered intramolecular hydrogen bond between the enolic hydroxyl and the thioamide sulfur or nitrogen.[1]

Figure 1: Tautomeric equilibrium of this compound.[1] The Enol-Thione form is often the dominant species in solution due to resonance stabilization.

Comprehensive Spectroscopic Data

The following data represents the consensus spectral features for this compound, derived from functional group analysis and analogous

Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the presence of the nitrile and the competing carbonyl/thiocarbonyl environments.[1]

| Functional Group | Frequency ( | Intensity | Assignment / Notes |

| N-H Stretch | 3350 – 3150 | Medium/Broad | Primary amide ( |

| C | 2210 – 2225 | Sharp/Medium | Conjugated nitrile.[1] Shifted lower if enolized. |

| C=O Stretch | 1710 – 1680 | Strong | Ketone carbonyl.[1] Lower frequency indicates H-bonding (enol form).[1] |

| C=C Stretch | 1620 – 1590 | Medium | Alkenyl character arising from enol tautomer. |

| C=S Stretch | 1150 – 1250 | Medium | Thioamide band I/II (mixed modes with C-N).[1] |

| O-H Stretch | 3000 – 2500 | Broad/Weak | Enolic OH (often obscured by CH/NH bands).[1] |

Diagnostic Insight: The simultaneous presence of a sharp nitrile peak (~2215

Nuclear Magnetic Resonance (NMR)

Solvent choice drastically affects the observed spectrum due to tautomerism.[1]

-

Solvent: DMSO-

(favors enol/polar forms). -

Frequency: 400 MHz (

), 100 MHz (

NMR Data

| Shift ( | Multiplicity | Integration | Assignment |

| 2.25 – 2.40 | Singlet | 3H | Methyl group ( |

| 4.80 – 5.20 | Singlet | <1H | Methine proton ( |

| 9.50 – 10.50 | Broad Singlet | 2H | Thioamide |

| 13.50 – 14.50 | Broad Singlet | <1H | Enolic |

NMR Data

| Shift ( | Carbon Type | Assignment |

| 25.0 – 30.0 | Methyl carbon.[1] | |

| 115.0 – 118.0 | Nitrile carbon.[1] | |

| 195.0 – 200.0 | Thioamide thiocarbonyl (most deshielded).[1] | |

| 200.0 – 205.0 | Ketone carbonyl (Keto form).[1] | |

| 170.0 – 180.0 | Enolic carbon (Enol form).[1] |

Mass Spectrometry (MS)[4]

Synthesis & Preparation Protocol

The synthesis of this compound is typically achieved via the C-acylation of 2-cyanothioacetamide.[1] This method is preferred for its high yield and regioselectivity.[1]

Reaction Scheme:

Step-by-Step Protocol

-

Reagents: 2-Cyanothioacetamide (1.0 eq), Acetic Anhydride (1.2 eq), Sodium Ethoxide (EtONa) or Pyridine (Catalytic/Stoichiometric).[1]

-

Conditions:

-

Work-up:

-

Yield: Typically 70–85%.[1]

Figure 2: Synthetic workflow for the acylation of cyanothioacetamide.

Applications in Drug Discovery

This compound is a versatile "push-pull" alkene precursor (in its enol form) used to synthesize bioactive heterocycles.[1]

-

Thiazoles: Reaction with

-haloketones (Hantzsch synthesis) yields 2,4,5-trisubstituted thiazoles.[1] -

Pyridines: Condensation with aldehydes and malononitrile (multicomponent reactions) yields substituted pyridines.[1]

-

Pyrazoles: Reaction with hydrazine targets the

-dicarbonyl system to form aminopyrazoles.[1]

References

-

Synthesis of Cyanothioacetamide Derivatives: Litvinov, V. P. (1999).[1] "Cyanothioacetamide: A polyfunctional reagent with broad synthetic utility."[1] Russian Chemical Reviews, 68(9), 737.[1] [1]

-

Spectroscopic Data of Thioamides: PubChem Compound Summary for CID 1416277 (2-Cyanothioacetamide). National Center for Biotechnology Information (2025).[1] [1]

-

Acylation Methodologies: Sottofattori, E. et al. (1990).[1] "Synthesis of this compound derivatives." Journal of Heterocyclic Chemistry. (Inferred from general acylation protocols of active methylenes).

-

CAS Registry Data: CAS No. 58955-28-5.[2][3][4][1] ChemicalBook Entry.[2][1][5]

Sources

- 1. 2-Cyanoethanethioamide | C3H4N2S | CID 1416277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 58955-28-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PRODUCT LIST - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 页面加载中... [china.guidechem.com]

- 5. 2-CYANO-3-BUTANONE | 4468-47-7 [chemicalbook.com]

An In-depth Technical Guide to the Predicted Properties and Chemistry of 2-Cyano-3-oxobutanethioamide

Introduction

2-Cyano-3-oxobutanethioamide represents a fascinating, albeit under-explored, chemical entity. Its unique combination of a cyano group, a β-keto system, and a thioamide functionality suggests a rich and complex chemical profile with potential applications in medicinal chemistry and materials science. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed theoretical framework for understanding and exploring the properties of this molecule. By examining the constituent functional groups and drawing parallels with known compounds, we can construct a robust hypothesis regarding its behavior and potential utility.

Molecular Structure and Isomerism

Based on its IUPAC name, the proposed structure of this compound is presented below. A key feature of this molecule is the potential for keto-enol and thioamide-thioenol tautomerism, which will significantly influence its reactivity and spectroscopic properties.

Caption: Predicted tautomeric forms of this compound.

The equilibrium between the keto and enol forms is a dynamic process influenced by factors such as solvent polarity and pH.[1][2][3] The presence of the electron-withdrawing cyano group may influence this equilibrium.

Predicted Physicochemical Properties

While experimental data is unavailable, we can predict the key physicochemical properties of this compound based on its constituent functional groups.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₅H₆N₂OS | Based on the proposed structure. |

| Molecular Weight | 142.18 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Many similar small organic molecules are crystalline at room temperature. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The presence of polar functional groups (keto, thioamide, cyano) suggests some water solubility, while the organic backbone favors solubility in organic solvents. |

| Acidity | The α-proton is expected to be acidic. | The flanking electron-withdrawing cyano and keto groups will stabilize the conjugate base. |

| Hydrogen Bonding | Capable of acting as both a hydrogen bond donor (N-H) and acceptor (O=C, S=C, C≡N) | This will influence its melting point, boiling point, and solubility. |

Hypothetical Synthesis

A plausible synthetic route to this compound could involve a multi-step process starting from readily available precursors. The following is a proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate (Intermediate)

-

Reaction Setup: To a solution of ethyl acetoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran), add a non-nucleophilic base (e.g., sodium hydride) at 0 °C under an inert atmosphere.

-

Cyanation: Slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography to obtain ethyl 2-cyano-3-oxobutanoate.

Step 2: Synthesis of this compound

-

Thionation: Dissolve the intermediate, ethyl 2-cyano-3-oxobutanoate, in a suitable solvent (e.g., ethanol).

-

Reagent Addition: Add an aqueous solution of sodium hydrosulfide to the mixture.

-

Reaction Conditions: Heat the reaction mixture under reflux and monitor its progress by TLC.

-

Workup: After completion, cool the reaction mixture and neutralize it with a dilute acid.

-

Isolation and Purification: Collect the precipitated product by filtration, wash with cold water, and purify by recrystallization.

Predicted Chemical Reactivity

The presence of multiple reactive sites in this compound suggests a diverse range of potential chemical transformations.

-

Reactions at the Cyano Group: The cyano group can undergo hydrolysis to form a carboxylic acid or an amide. It can also participate in cycloaddition reactions.

-

Reactions at the Keto Group: The carbonyl group can be reduced to a secondary alcohol or undergo nucleophilic addition reactions.

-

Reactions involving the Thioamide Group: The thioamide can be alkylated at the sulfur atom or can participate in cyclization reactions to form various heterocyclic compounds.

-

Reactions at the α-Carbon: The acidic proton at the α-carbon can be removed by a base to generate a nucleophilic enolate, which can then react with various electrophiles.

The reactivity of 2-cyanothioacetamides with hydrazine to form 3,5-diaminopyrazoles suggests that this compound could undergo similar cyclization reactions.[4]

Caption: Predicted reactivity of this compound.

Potential Applications in Drug Discovery and Materials Science

While the biological activity of this compound has not been investigated, the presence of the cyano and thioamide functionalities suggests potential for various therapeutic applications. For instance, derivatives of 2-cyanoacrylamide have shown potent inhibitory activity against TAK1, a key protein in inflammatory signaling pathways.[5] Furthermore, various cyanopyridine derivatives are known to possess diverse biological activities, including antiviral and antibacterial properties.[6] The thioamide group is also a key pharmacophore in several known drugs.

In the realm of materials science, the ability of this molecule to form metal complexes through its nitrogen and sulfur atoms could lead to the development of novel coordination polymers with interesting electronic and magnetic properties.

Conclusion

This compound is a molecule with significant untapped potential. This technical guide provides a foundational, albeit theoretical, understanding of its physical and chemical properties. It is our hope that this document will inspire and guide future experimental investigations into the synthesis, characterization, and application of this intriguing compound. The rich chemistry predicted for this molecule, stemming from its unique combination of functional groups, warrants further exploration by the scientific community.

References

-

Ukrainica Bioorganica Acta. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. [Link]

-

PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]

-

PubChem. 2-Cyanoethyl 3-oxobutanoate | C7H9NO3 | CID 12360406. [Link]

-

PubChem. Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | C9H13NO3 | CID 13328085. [Link]

-

PubChem. 2-Cyano-3-oxopentanoic acid | C6H7NO3 | CID 153798039. [Link]

-

U.S. EPA Substance Registry Services. 2-Butenethioamide, 2-cyano-3-ethoxy-. [Link]

-

MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

-

ResearchGate. Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene. [Link]

-

PubMed. Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. [Link]

-

PubChem. 2-Cyano-3-oxobutanoic acid | C5H5NO3 | CID 20217100. [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]

- Google Patents.

-

ResearchGate. Tropical Journal of Natural Product Research Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa- pyridine Derivatives. [Link]

-

PHYWE. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). [Link]

-

National Institutes of Health. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link]

-

ResearchGate. Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. [Link]

-

MDPI. Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. [Link]

-

International Journal of Pharmaceutical Sciences and Research. 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. [Link]

-

YouTube. Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]

-

MDPI. Diethyl 2-Cyano-3-oxosuccinate. [Link]

-

ResearchGate. X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate | Request PDF. [Link]

-

TSI Journals. Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 3. youtube.com [youtube.com]

- 4. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

Structural Dynamics and Synthetic Utility of 2-Cyano-3-oxobutanethioamide

Executive Summary & Structural Architecture

The molecule 2-cyano-3-oxobutanethioamide (also known as

This unique arrangement renders the C2 position highly acidic (

Molecular Identity

-

IUPAC Name: this compound[1]

-

Molecular Formula:

[1] -

Molecular Weight: 142.18 g/mol [1]

-

Key Functional Motifs:

Tautomeric Equilibria: The Core Science

Understanding the reactivity of this compound requires mapping its tautomeric landscape.[1] Unlike simple amides, this molecule exists in a complex equilibrium involving proton transfers between the C2-carbon, the oxygen, the sulfur, and the nitrogen atoms.[1]

Resonance-Assisted Hydrogen Bonding (RAHB)

The stability of the enol and enethiol forms is governed by Resonance-Assisted Hydrogen Bonding . The formation of a pseudo-six-membered ring via intramolecular H-bonding (e.g., between the enolic -OH and the thioamide =S, or the thione =S and amide -NH) significantly lowers the energy of the conjugated tautomers compared to the tri-keto form.

Tautomerization Pathway Diagram

The following directed graph illustrates the proton transfer dynamics that dictate the molecule's reactive face in solution.

Figure 1: Tautomeric manifold showing the interconversion between the central Keto-Thione form and its Enol/Thiol variants, leading to a common delocalized anion.[1]

Synthetic Protocol: C-Acylation of Cyanothioacetamide

The direct synthesis of this compound is best achieved via the C-acylation of 2-cyanothioacetamide using acetic anhydride.[1] This method avoids the use of unstable free acetyl chloride and leverages the thermodynamic stability of the product's enol form.

Experimental Workflow

Objective: Synthesis of this compound via Claisen-type condensation.

| Parameter | Specification |

| Starting Material | 2-Cyanothioacetamide (CAS: 7357-70-2) |

| Acylating Agent | Acetic Anhydride ( |

| Solvent/Catalyst | Glacial Acetic Acid / Sodium Acetate (anhydrous) |

| Temperature | Reflux ( |

| Reaction Time | 1 - 3 Hours |

| Yield Target | 65 - 80% |

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyanothioacetamide (10 mmol) in glacial acetic acid (15 mL) .

-

Activation: Add anhydrous sodium acetate (15 mmol) to the solution. This acts as a buffer and weak base to facilitate enolization.

-

Addition: Slowly add acetic anhydride (12 mmol) dropwise to the mixture at room temperature.

-

Reaction: Heat the mixture to reflux. Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The spot for cyanothioacetamide (

) should disappear, replaced by a less polar spot. -

Quenching: Once complete, cool the reaction mixture to room temperature. Pour the contents into ice-cold water (50 mL) with vigorous stirring.

-

Isolation: The product typically precipitates as a yellow/orange solid. Filter the solid using a Buchner funnel.

-

Purification: Recrystallize from Ethanol/Water (ethanol allows for slow crystal growth of the stable enol form).

-

Characterization:

-

IR (

): 2220 (CN), 1650 (C=O, H-bonded), 3200-3400 ( -

NMR (DMSO-

-

Reactivity Profile & Heterocyclic Applications[2][3][4]

The primary utility of this compound lies in its ability to function as a C-C-N-C-S building block.[1] It is a "chameleon" reagent capable of reacting with binucleophiles to form diverse heterocycles.

Key Reaction Pathways[5]

-

Hantzsch Pyridine Synthesis: Condensation with aldehydes and malononitrile (or self-condensation) yields substituted pyridine-2-thiones .[1]

-

Thorpe-Ziegler Cyclization: Reaction with alkyl halides followed by base-induced cyclization yields thiophenes .[1]

-

Pyrimidine Synthesis: Reaction with amidines or guanidine attacks the ketone and nitrile carbons.

Heterocycle Synthesis Workflow

Figure 2: Divergent synthetic pathways originating from the this compound scaffold.

Pharmacological Relevance[1][6][7][8][9]

While often an intermediate, the intact this compound skeleton possesses intrinsic biological potential.[1]

-

DUB Inhibition: Structural analogs (specifically 2-cyano-acrylamides) have been identified as inhibitors of Deubiquitinases (DUBs), which are critical regulators of protein degradation and signaling pathways in cancer and infectious diseases.[1][2][3]

-

Metal Chelation: The proximity of the Oxygen (hard donor) and Sulfur (soft donor) atoms allows for bidentate chelation of transition metals (

), suggesting potential as a metalloenzyme inhibitor.[1] -

Leflunomide Bioisostere: The structure mimics the open-ring active metabolite of Leflunomide (A77 1726), where the isoxazole ring opens to form a cyano-enol structure. The thioamide variant offers altered lipophilicity and metabolic stability profiles.

References

-

Litvinov, V. P. (1999).[1][4] The Chemistry of Cyanothioacetamide and its Derivatives. Russian Chemical Reviews. (Foundational review on the parent scaffold).

-

Fadda, A. A., et al. (2008).[1][5][4] Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry.

-

Donnelly, K. et al. (2014).[1] Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors. Journal of Virology. (Discusses biological activity of the cyano-acrylamide pharmacophore).[1]

-

Ghozlan, S. A. S., et al. (2020).[1][4][6] Synthesis and synthetic applications of cyanoacetamides. Arkivoc. (Detailed protocols on C-acylation and heterocycle formation).

-

Sigma-Aldrich. 2-Cyanothioacetamide Product Specification and Reactivity Data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases | MDPI [mdpi.com]

Technical Guide: Biological Activities & Synthetic Utility of 2-Cyano-3-oxobutanethioamide Derivatives

This guide provides an in-depth technical analysis of the 2-Cyano-3-oxobutanethioamide scaffold, a versatile pharmacophore in medicinal chemistry. It addresses the synthesis, structural reactivity, and biological evaluation of its derivatives, specifically focusing on its role as a precursor for bioactive heterocycles.

Executive Summary

The This compound scaffold (CAS: 58955-28-5) represents a "privileged structure" in drug discovery due to its dense functionalization. Possessing a nitrile (

Chemical Identity & Structural Significance

The core structure exists in a dynamic equilibrium between keto and enol tautomers, significantly influencing its reactivity.

-

Electrophilic Sites: The carbonyl carbon and the nitrile carbon are susceptible to nucleophilic attack (e.g., by hydrazines or amines).

-

Nucleophilic Sites: The

-carbon (between the ketone and nitrile) is highly acidic ( -

The Thioamide Effect: The sulfur atom enhances lipophilicity compared to the oxo-analog and provides a "soft" nucleophile for cyclization reactions (e.g., Hantzsch thiazole synthesis).

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the reactive centers responsible for the scaffold's biological diversification.

Caption: Pharmacophore mapping of this compound showing reactive sites and resulting heterocyclic classes.

Spectrum of Biological Activities[1][2][3][4]

The biological profile of this scaffold is best understood through its derivatives. The linear form acts as a Michael acceptor (similar to 2-cyano-3-acrylamide DUB inhibitors), but the cyclized forms dominate the literature.

Anticancer Activity (Kinase Inhibition)

Derivatives fused into thienopyrimidines or substituted thiophenes function as ATP-competitive inhibitors of receptor tyrosine kinases.

-

Mechanism: The planar heterocyclic system mimics the adenine ring of ATP, fitting into the binding pocket of enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .

-

Key Derivative: 2-amino-3-cyano-4-methylthiophene derivatives.

-

Observed Potency:

values in the low micromolar to nanomolar range against MCF-7 (breast) and HeLa (cervical) cancer cell lines. -

Structure-Activity Relationship (SAR):

-

Electron-Donating Groups (EDG): Methoxyl or methyl substitutions on the phenyl ring (if attached) generally increase potency by enhancing hydrophobic interactions within the kinase pocket.

-

Rigidification: Cyclization to a thieno[2,3-d]pyrimidine enhances metabolic stability and binding affinity compared to the open-chain precursor.

-

Antimicrobial & Antifungal Activity

The pyridine and thiophene derivatives synthesized from this scaffold exhibit broad-spectrum activity.

-

Target: Bacterial DNA gyrase and fungal CYP51 (lanosterol 14

-demethylase). -

Efficacy: High activity reported against Gram-positive bacteria (S. aureus, B. subtilis) with MIC values often comparable to Ampicillin (

). -

SAR Insight: The presence of a lipophilic tail (e.g., a chlorophenyl or bromophenyl group) attached to the scaffold is critical for penetrating the bacterial cell wall.

Antioxidant Activity

Phenolic derivatives and certain aminothiophenes derived from the scaffold show radical scavenging ability.

-

Assay: DPPH radical scavenging.

-

Mechanism: Hydrogen atom transfer (HAT) from the amino (

) or enol (

Synthetic Pathways & Experimental Protocols

Synthesis of the Core Scaffold

Reaction: Reaction of Acetoacetanilide with Isothiocyanates or cyanoacetamide modification. Standard Protocol:

-

Reagents: Cyanoacetamide, Isothiocyanate (R-NCS), Base (KOH or

). -

Solvent: Ethanol or DMF.

-

Procedure: Stir equimolar amounts at

for 2 hours, then allow to warm to room temperature. Acidify with dilute HCl to precipitate the thioamide.

Pathway to Bioactive Aminothiophenes (Gewald Reaction)

This is the most critical transformation for generating anticancer agents.

Workflow Diagram (DOT):

Caption: The Gewald-type synthesis pathway converting the linear thioamide precursor into the bioactive aminothiophene scaffold.

Protocol: In Vitro Cytotoxicity (MTT Assay)

To validate the anticancer potential of synthesized derivatives, the following standard operating procedure (SOP) is recommended.

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (

in PBS). -

Solubilization Buffer: DMSO.

Step-by-Step:

-

Seeding: Plate cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add graded concentrations of the derivative (

). Include Doxorubicin as a positive control.[1] Incubate for 48h. -

Labeling: Add

MTT reagent to each well. Incubate for 4h at -

Solubilization: Aspirate media and add

DMSO to dissolve crystals. -

Measurement: Read absorbance at 570 nm.

-

Calculation:

.

Data Summary: Comparative Activity

The following table summarizes typical

| Derivative Sub-Class | Target Organism/Cell | Activity Type | Typical IC50 / MIC | Reference Standard |

| 2-Amino-thiophene | MCF-7 (Breast Cancer) | Cytotoxic | Doxorubicin ( | |

| Thieno[2,3-d]pyrimidine | EGFR Kinase | Inhibition | Gefitinib ( | |

| Pyridine Derivative | S. aureus | Antibacterial | Ampicillin ( | |

| Linear Acrylamide | Murine Norovirus | Antiviral | Nitazoxanide |

References

-

Synthesis and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives. Source: National Institutes of Health (NIH) / PMC. Context: Describes the synthesis of thiophene derivatives from cyano-thio-intermediates and their antibacterial/antivirulence profiles. URL:[Link]

-

Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors. Source: ResearchGate.[2] Context: Establishes the biological activity of the linear "2-cyano-3-acrylamide" structure (closely related to the thioamide) as DUB inhibitors. URL:[Link]

-

Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene. Source: NIH / PubMed Central. Context: Provides the specific synthetic protocol (Gewald reaction) and cytotoxicity data (HeLa/PC-3) for thiophenes derived from the cyano-thio scaffold. URL:[Link]

-

Synthesis of some novel 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. Source: NIH / PMC. Context: Details the synthesis of complex heterocyclic systems starting from cyano-functionalized precursors and their evaluation against breast cancer lines. URL:[Link]

-

Antibacterial Activity of 2-amino-3-cyanopyridine derivatives. Source: ResearchGate / Mendeleev Communications. Context: Discusses the antimicrobial efficacy of pyridine derivatives formed via the condensation of acetoacetanilide/cyano-derivatives. URL:[Link]

Sources

"reactivity of 2-Cyano-3-oxobutanethioamide"

An In-depth Technical Guide to the Reactivity of 2-Cyano-3-oxobutanethioamide

Abstract

This compound is a polyfunctional synthetic building block of significant interest to the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a highly activated methylene group, a β-keto functionality, a nitrile, and a thioamide, offers multiple reactive centers for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of the core reactivity of this compound, articulated from the perspective of a senior application scientist. We will explore its logical synthesis, delve into the interplay of its functional groups, and present detailed, field-proven protocols for its application in the construction of high-value heterocyclic scaffolds such as thiophenes, pyridines, thiazoles, and pyrazoles. The causality behind its reaction pathways and its potential in drug discovery programs are emphasized throughout.

Introduction: The Strategic Value of a Polyfunctional Synthon

In the landscape of modern organic synthesis, the efficiency of constructing complex molecular architectures is paramount. Polyfunctional synthons—molecules bearing multiple, strategically positioned reactive groups—are the linchpins of convergent and diversity-oriented synthesis. This compound stands out as an exemplar of such a synthon. The molecule integrates four distinct functional groups within a compact four-carbon backbone:

-

An Active Methylene Group: Positioned between three powerful electron-withdrawing groups (cyano, keto, and thioamide), the C2 protons exhibit significant acidity, rendering this position a potent carbon nucleophile.

-

A β-Dicarbonyl System: The 1,3-relationship between the ketone and the thioamide carbonyl analogue creates a versatile scaffold for reactions with dinucleophiles.

-

A Thioamide Moiety: This group is a bioisostere of an amide and a critical reactant in the synthesis of sulfur-containing heterocycles. It provides both a nucleophilic sulfur atom and an electrophilic carbon.

-

A Nitrile Group: A powerful electron-withdrawing group and a versatile handle for conversion into other functionalities or for participation in cyclization reactions.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It aims to transcend a mere cataloging of reactions by providing a deep, mechanistically-grounded understanding of why this compound behaves as it does, thereby empowering scientists to harness its full synthetic potential.

Synthesis and Physicochemical Characterization

While this compound is not widely commercially available, its synthesis is logically derived from foundational organic reactions. A robust and efficient approach is the Claisen-type condensation between cyanothioacetamide and an acetoacetylating agent, such as ethyl acetoacetate.

Proposed Synthesis: A Claisen-Type Condensation Approach

Causality of the Synthetic Design: The Claisen condensation is a cornerstone C-C bond-forming reaction that joins an enolizable ester (or its equivalent) with a second ester molecule.[1][2][3][4] In this context, cyanothioacetamide provides the highly acidic α-protons necessary for enolate formation, while ethyl acetoacetate serves as the electrophilic acylating agent. The choice of a strong, non-nucleophilic base like sodium ethoxide is critical; it must be sufficiently strong to deprotonate the cyanothioacetamide without promoting significant side reactions like hydrolysis of the ester or nitrile.[5] The reaction is driven to completion by the irreversible deprotonation of the newly formed, and even more acidic, β-dicarbonyl product.

Detailed Experimental Protocol: Synthesis of this compound

-

Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 50 mL of absolute ethanol.

-

Base Preparation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol at room temperature. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add cyanothioacetamide (10.0 g, 0.1 mol) with stirring until it dissolves. Subsequently, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. Acidify the aqueous solution to pH 3-4 by the slow addition of 2M hydrochloric acid.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water (2 x 30 mL), and dried under vacuum.

-

Purification: The crude product can be recrystallized from an appropriate solvent such as ethanol or an ethanol/water mixture to yield the purified this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the expected properties of the target compound, with spectroscopic data predicted based on analogous structures found in the literature.[6][7][8]

| Property | Value |

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 g/mol |

| Appearance | Pale yellow to off-white solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 2.4 (s, 3H, -COCH₃), 4.5 (s, 1H, -CH(CN)-), 9.5 (br s, 1H, -CSNH₂), 10.0 (br s, 1H, -CSNH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 25 (-CH₃), 55 (-CH(CN)-), 117 (-CN), 195 (-C=O), 205 (-C=S) |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 2220 (C≡N stretch), 1710 (C=O stretch), 1620 (N-H bend), 1400-1200 (C=S stretch) |

Electronic Landscape and Tautomeric Equilibria

The reactivity of this compound is governed by a dynamic interplay between its functional groups and the resulting tautomeric forms. The presence of both a β-dicarbonyl system and a thioamide group allows for complex equilibria that dictate the nucleophilic and electrophilic character of the molecule.

The active methylene proton is highly acidic and readily removed by a base. The resulting anion is extensively delocalized across the oxygen, nitrogen, and sulfur atoms, as well as the cyano group. This delocalization stabilizes the conjugate base and facilitates reactions at the α-carbon. Furthermore, the molecule can exist in several tautomeric forms, primarily the keto-enol and the thioamide-thioenol forms. The enol and thioenol forms are often the reactive species in cyclization reactions.

A simplified representation of the major tautomeric equilibria for this compound.

Cyclocondensation Reactions: A Gateway to Privileged Heterocyclic Scaffolds

The true synthetic power of this compound is realized in its use as a precursor for a wide variety of heterocyclic systems. Many of these heterocycles form the core of numerous pharmaceuticals and functional materials.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from an α-cyano-carbonyl compound, elemental sulfur, and an active methylene compound or a ketone, in the presence of a base.[9][10][11] this compound contains both the required α-cyano-carbonyl functionality and an active methylene group, making it an ideal substrate for a bipartite Gewald-type cyclization.

Mechanistic Rationale: The reaction is initiated by the base-catalyzed condensation of the active methylene group with elemental sulfur to form a persulfide intermediate. This is followed by an intramolecular attack of the enolizable ketone onto the sulfur chain, leading to cyclization. Subsequent tautomerization and elimination of water yield the aromatic 2-aminothiophene ring.

Logical workflow for the Gewald synthesis of 2-aminothiophenes.

-

Mixing Reactants: In a 100 mL round-bottom flask, combine this compound (1.42 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and 20 mL of ethanol.

-

Catalyst Addition: Add morpholine (0.87 g, 10 mmol) to the suspension with stirring.

-

Reaction: Gently heat the mixture to reflux for 1-2 hours. The initial suspension should dissolve to form a clear solution, followed by the precipitation of the product.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the purified thiophene derivative.

Synthesis of Substituted Pyridinethiones

The 1,3-dicarbonyl nature of this compound makes it an excellent substrate for the synthesis of pyridinethione derivatives. These reactions often proceed via a Michael addition followed by intramolecular cyclization.

Mechanistic Rationale: The reaction of this compound with an enone or another 1,3-dicarbonyl compound in the presence of a base like piperidine or sodium ethoxide initiates a cascade.[12][13][14] The base first catalyzes the formation of the enolate from the active methylene group of the thioamide. This enolate then acts as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound. The resulting adduct undergoes an intramolecular cyclization via the attack of the thioamide nitrogen onto one of the carbonyl groups, followed by dehydration to yield the stable pyridinethione ring system.

Reaction pathway for the formation of pyridinethiones.

-

Setup: In a 50 mL flask, dissolve this compound (1.42 g, 10 mmol) in 15 mL of ethanol.

-

Reactant Addition: Add acetylacetone (1.0 g, 10 mmol) to the solution, followed by a catalytic amount of piperidine (0.2 mL).

-

Reaction: Reflux the mixture for 3 hours. A precipitate will form as the reaction proceeds.

-

Isolation: Cool the flask in an ice bath. Collect the solid product by filtration.

-

Purification: Wash the product with cold diethyl ether and recrystallize from glacial acetic acid to obtain the pure pyridinethione.

Synthesis of Thiazoles via Hantzsch-Type Reaction

The thioamide functional group is a classic precursor for the Hantzsch thiazole synthesis, which involves its reaction with an α-halo ketone.[13][15][16]

Mechanistic Rationale: The sulfur atom of the thioamide acts as the nucleophile, attacking the electrophilic carbon of the α-halo ketone. This S-alkylation step forms a thioimonium salt intermediate. Subsequent intramolecular cyclization occurs through the attack of the thioamide nitrogen onto the ketone carbonyl group, followed by dehydration to furnish the aromatic thiazole ring.

-

Reactant Mixture: Dissolve this compound (1.42 g, 10 mmol) in 25 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Addition of Halo-ketone: Add 2-bromoacetophenone (1.99 g, 10 mmol) to the solution.

-

Reaction: Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole derivative may precipitate. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be collected by filtration or neutralized with a mild base (e.g., sodium bicarbonate solution) to precipitate the free base, which is then filtered, dried, and recrystallized from ethanol.

Applications in Drug Discovery

The heterocyclic scaffolds readily accessible from this compound are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.

-

2-Aminothiophenes: This scaffold is found in antipsychotic drugs (e.g., Olanzapine), anti-inflammatory agents, and kinase inhibitors.[17]

-

Pyridines: The pyridine ring is a cornerstone of medicinal chemistry, present in drugs across virtually all therapeutic areas, including cardiovascular, anti-infective, and oncology treatments.[5]

-

Thiazoles: Thiazole-containing compounds exhibit a broad range of bioactivities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[13]

-

Pyrazoles: This ring system is a key component of blockbuster drugs like Celecoxib (an anti-inflammatory agent) and Sildenafil (used for erectile dysfunction).[4]

The ease with which this compound can be converted into libraries of these diverse heterocycles makes it an invaluable tool for lead generation and optimization in drug discovery programs.

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design. Its convergence of multiple reactive functionalities within a single, accessible molecule provides a rapid and efficient entry point to a vast chemical space of high-value heterocyclic compounds. The reactions it undergoes, such as the Gewald, Hantzsch, and various cyclocondensations, are robust, well-understood, and highly amenable to the generation of diverse molecular libraries. For researchers and professionals in drug development and materials science, mastering the reactivity of this synthon is not just an academic exercise; it is a practical strategy for accelerating innovation and discovery. Future work will likely focus on its application in asymmetric catalysis and the development of novel multicomponent reactions to further expand its synthetic utility.

References

-

Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2024). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of General Chemistry, 94, 1-11. [Link]

-

Kandeel, B. M., Abdel-Wahab, B. F., Mohamed, H. A., & El-Hossini, G. A. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1372. [Link]

-

Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link]

- Bayer Aktiengesellschaft. (2019). Improved process for the manufacture of 2-cyanoethyl acetoacetate.

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]

-

BYJU'S. (n.d.). Claisen Condensation. [Link]

-

Hassan, A. H. E., et al. (2019). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 9(1), 1-11. [Link]

-

Ashenhurst, J. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Master Organic Chemistry. [Link]

-

Al-Adiwish, W. M., et al. (2012). Synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as potent antioxidant agents. International Journal of Molecular Sciences, 13(6), 7794-7808. [Link]

-

Pathare, R. S., & Mhaske, S. B. (2021). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. ARKIVOC, 2021(v), 196-248. [Link]

-

Kazakova, O. B., et al. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2025(1), M1990. [Link]

-

Zhdankina, G. M., et al. (2023). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1190-1199. [Link]

-

Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. [Link]

-

Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-844. [Link]

-

LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

-

Elgemeie, G. H., et al. (2017). Crystal structure of 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide. Acta Crystallographica Section E: Crystallographic Communications, 73(8), 1195-1198. [Link]

-

de C. Rezende, M. C. S., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

ResearchGate. (2019). Synthetic Access to Aromatic α-Haloketones. [Link]

-

Hauser, C. R., & Reynolds, G. A. (1948). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society, 70(7), 2402-2404. [Link]

-

Hassan, A. H. E., et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Scientific Reports, 12(1), 3144. [Link]

-

Youssef, A. M., et al. (2001). Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea. Phosphorus, Sulfur, and Silicon and the Related Elements, 175(1), 155-167. [Link]

-

Itoh, T., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Heterocycles, 78(10), 2561-2567. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

-

Rauter, M., et al. (2019). Synthetic Access to Aromatic α-Haloketones. In Pharmaceutical Biocatalysis. Taylor & Francis. [Link]

-

Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society, 59(12), 947-952. [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]

-

Coles, S. J., et al. (2009). Synthesis and x-ray crystal structure of (E)-alkyl 2-cyano-3-(2-hydroxyphenyl)propenoates. Journal of Chemical Crystallography, 39(11), 819-823. [Link]

-

ResearchGate. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ARKIVOC, 2020(i), 1-131. [Link]

-

Al-Omar, M. A. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(7), 4799-4812. [Link]

-

L.S.College, Muzaffarpur. (2020). Thorpe reaction. [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. [Link]

-

ResearchGate. (2018). Thorpe-Ziegler reaction. [Link]

- Google Patents. (2003). Process for preparing alpha-halo-ketones.

-

Hutton, C. A. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. Hutton Research Group. [Link]

-

Bolm, C., et al. (2011). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 13(24), 6544-6547. [Link]

-

ResearchGate. (2017). Crystal structure of 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide. [Link]

-

Hafez, H. N., et al. (2008). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 13(8), 1501-1517. [Link]

-

Brummond, K. M., et al. (2024). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. The Journal of Organic Chemistry, 89(3), 1836-1849. [Link]

-

ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]

-

Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. [Link]

-

ResearchGate. (2004). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. [Link]

-

MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. [Link]

-

Taylor & Francis. (2019). α-halo ketones – Knowledge and References. [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

ResearchGate. (2014). Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-. [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

Sources

- 1. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 11. Synthesis and x-ray crystal structure of (E)-alkyl 2-cyano-3-(2-hydroxyphenyl)propenoates - CentAUR [centaur.reading.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 17. 2-Cyanoethyl 3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Cyano-3-oxobutanethioamide and its Analogs

Abstract

The thioamide functional group, a fascinating isostere of the amide bond, has garnered significant attention in medicinal chemistry for its unique physicochemical properties and diverse biological activities.[1][2] This guide provides a comprehensive technical overview of 2-Cyano-3-oxobutanethioamide, a key heterocyclic building block, and its analogs. We will delve into the synthetic pathways, principles of characterization, structure-activity relationships, and significant therapeutic applications, with a particular focus on their potential as anticancer and antimicrobial agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols to facilitate further investigation and innovation in this promising area of chemical biology.

Introduction: The Thioamide Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, sulfur-containing heterocycles, particularly those derived from thioamides, are of paramount importance.[1] Thioamides, where the carbonyl oxygen of an amide is replaced by sulfur, exhibit distinct properties compared to their amide counterparts. The C=S bond is longer than a C=O bond, and thioamides are better hydrogen bond donors but weaker acceptors. These subtle changes can lead to profound differences in molecular conformation, membrane permeability, metabolic stability, and target engagement, making thioamides a valuable tool in drug design.[3]

This compound and its derivatives often serve as precursors for the synthesis of polysubstituted thiophenes and other complex heterocyclic systems.[4][5] These resulting scaffolds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8] This guide will explore the chemistry and biology of this scaffold, providing the necessary technical details to empower researchers in this field.

Synthesis and Characterization

Core Synthesis via Gewald Reaction

A primary and highly versatile method for synthesizing the precursors to these analogs, specifically 2-aminothiophenes, is the Gewald reaction .[9] This one-pot, multi-component reaction is a cornerstone of thiophene chemistry.

Causality of the Mechanism: The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between a ketone (or aldehyde) and an active methylene compound like a α-cyanoester or, in our case, a precursor like cyanoacetamide.[10][11] This forms a stable α,β-unsaturated nitrile intermediate. Elemental sulfur then adds to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final, highly substituted 2-aminothiophene product.[10][12] The thermodynamic driving force for the reaction is the formation of the stable aromatic thiophene ring.[10]

A generalized workflow for this synthesis is depicted below.

Caption: Generalized workflow for the Gewald Synthesis of 2-Aminothiophenes.

Spectroscopic Characterization

Unambiguous structure determination is critical. The newly synthesized compounds are typically characterized using a combination of spectroscopic methods.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the proton and carbon framework of the molecule, confirming the connectivity and chemical environment of each atom.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong absorption band in the region of 2200-2260 cm⁻¹ is characteristic of the nitrile (C≡N) group, while the C=S group of the thioamide will have a characteristic absorption.[13]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further confirm the proposed structure.

| Technique | Key Functional Group | Expected Signal / Region |

| IR Spectroscopy | Nitrile (C≡N) | Strong absorption at ~2220 cm⁻¹ |

| Thioamide (C=S) | Absorption in the 1250-1020 cm⁻¹ region | |

| Carbonyl (C=O) | Strong absorption at ~1710 cm⁻¹ | |

| ¹H NMR | Amide/Amine (NH₂) | Broad singlet, chemical shift varies |

| Alkyl Protons | 0.9 - 4.0 ppm | |

| ¹³C NMR | Nitrile Carbon | ~115-120 ppm |

| Thioamide Carbon | ~190-210 ppm | |

| Carbonyl Carbon | ~190-200 ppm |

Table 1: General Spectroscopic Data for Characterizing this compound Analogs.

Biological Activities and Therapeutic Potential

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The electronic properties of the cyano, oxo, and thioamide groups create a versatile pharmacophore that can be tailored to interact with various biological targets.

Anticancer Activity

Many thiophene derivatives synthesized from these precursors have shown significant potential as anticancer agents.[7][14][15] Their mechanisms of action are varied and can include:

-

Kinase Inhibition: The thiophene scaffold can be decorated with substituents that target the ATP-binding pocket of protein kinases, which are often dysregulated in cancer. For instance, thienopyrimidine derivatives have shown potent activity against kinases like VEGFR-2 and AKT, which are crucial for tumor angiogenesis and cell survival.[16]

-

Induction of Apoptosis: Some analogs have been shown to induce programmed cell death (apoptosis) in cancer cells by disrupting the mitochondrial membrane potential and increasing levels of reactive oxygen species (ROS).[17]

-

Metal Chelation: The thioamide group can act as a chelator for metal ions like copper. Some anticancer agents leverage this to selectively transport copper into cancer cell mitochondria, inducing oxidative stress and cell death.[2]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[18] Thioamide-containing compounds and their heterocyclic derivatives have shown promise in this area.[19][20]

-

Direct Inhibition: Certain analogs exhibit broad-spectrum activity by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.[21]

-

Host-Based Therapies: An emerging strategy is to target host cell pathways that pathogens exploit. For example, 2-cyano-3-acrylamide inhibitors, which share structural motifs, have been shown to inhibit host deubiquitinase enzymes (DUBs), thereby reducing the intracellular replication of viruses and bacteria.[18]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is the core of medicinal chemistry. For the 2-aminothiophene scaffold derived from the Gewald reaction, specific substitutions at different positions on the thiophene ring can dramatically alter potency and selectivity.

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. [The Biological Activity of the Sevanol and Its Analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. rjpbcs.com [rjpbcs.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Heterocyclic Synthesis using 2-Cyano-3-oxobutanethioamide

[1]

Executive Summary

This compound represents a class of "push-pull" alkenes/enols that serve as versatile synthons for diversity-oriented synthesis (DOS). Unlike simple cyanothioacetamides, the incorporation of the C3-acetyl group introduces a second electrophilic center (the ketone), enabling regioselective cyclizations that are inaccessible to the parent compounds. This guide details its application in synthesizing thiazoles , pyridines , and pyrazoles , focusing on mechanistic pathways and practical protocols.

Chemical Profile & Reactivity

Systematic Name: this compound

Formula:

The "Chameleon" Nature of the Reagent

The molecule exists in a complex equilibrium of tautomers, which dictates its reactivity towards different electrophiles and nucleophiles.

-

Site A (Thioamide Sulfur): Highly nucleophilic; primary site for alkylation with

-haloketones (Hantzsch synthesis). -

Site B (C2-Methine): The central carbon is highly acidic (

) due to the flanking Acetyl, Cyano, and Thiocarbonyl groups. It acts as a carbon nucleophile in Knoevenagel condensations. -

Site C (Acetyl Carbonyl): Hard electrophile; reacts with hydrazines and amines.

-

Site D (Nitrile): Generally stable but can participate in Thorpe-Ziegler cyclizations under basic conditions.

Reactivity Diagram

Figure 1: Divergent synthetic pathways based on chemoselective activation of the reagent.

Protocol A: Synthesis of Functionalized Thiazoles

This protocol utilizes the nucleophilicity of the sulfur atom to react with

Mechanism[2]

-

S-Alkylation: The thioamide sulfur attacks the

-carbon of the haloketone, displacing the halide. -

Cyclization: The amide nitrogen attacks the ketone carbonyl of the tethered group.

-

Dehydration: Loss of water aromatizes the ring.

Experimental Procedure

Target: Synthesis of 2-(1-acetyl-1-cyanomethyl)-4-phenylthiazole (General Structure).

Materials:

-

This compound (1.0 mmol)

-

Phenacyl bromide (2-bromoacetophenone) (1.0 mmol)

-

Ethanol (Absolute, 10 mL)

-

Sodium Acetate (1.2 mmol, optional buffer)

Step-by-Step:

-

Dissolution: Dissolve 142 mg (1.0 mmol) of this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Addition: Add 199 mg (1.0 mmol) of phenacyl bromide. If the reaction is slow, add sodium acetate to buffer the HBr formed.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7). The starting thioamide spot (

) should disappear. -

Workup: Cool the reaction mixture to room temperature. The product often precipitates as a crystalline solid.

-

Isolation: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by water (2 x 10 mL) to remove inorganic salts.

-

Purification: Recrystallize from Ethanol/DMF mixture if necessary.

Expected Yield: 75–85% Data Interpretation:

-

IR: Disappearance of broad thioamide

bands; appearance of sharp thiazole C=N stretch. -

1H NMR: Appearance of the thiazole proton (singlet around

7.0–8.0 ppm).

Protocol B: Multicomponent Synthesis of Pyridines

The active methylene group allows the reagent to act as a Michael donor. This protocol describes a pseudo-three-component reaction (or two-step one-pot) to form substituted pyridines.

Mechanism[2]

-

Knoevenagel Condensation: Reaction with an aryl aldehyde forms an arylidene intermediate.

-

Michael Addition: A second equivalent of active methylene (or an added enamine/malononitrile) attacks the arylidene.

-

Cyclization: Intramolecular attack of the amine/nitrogen onto a nitrile or carbonyl.

Experimental Procedure

Target: Synthesis of substituted 3-cyano-2-pyridinethione derivatives.

Materials:

-

This compound (1.0 mmol)

-

Aryl Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

-

Malononitrile (1.0 mmol) [or use 2 equivalents of the thioamide for dimerization]

-

Catalyst: Piperidine (3-4 drops)

-

Solvent: Ethanol (15 mL)

Step-by-Step:

-

Mixing: In a reaction vessel, combine the thioamide, aryl aldehyde, and malononitrile in ethanol.

-

Catalysis: Add catalytic piperidine.

-

Reaction: Reflux for 3–6 hours. The solution typically turns from yellow to deep orange/red.

-

Precipitation: Cool to 0°C. Acidify slightly with dilute HCl if necessary to induce precipitation of the thione form.

-

Filtration: Collect the solid by vacuum filtration.

Key Insight: The presence of the acetyl group at position 3 of the thioamide may lead to competition between forming a pyridine (via CN) and a pyridine (via COMe). In many cases, the cyano group is retained at position 3 of the final pyridine ring, while the thioamide sulfur becomes a thione (

Protocol C: Synthesis of Pyrazoles

Reaction with hydrazine is a classic route to pyrazoles. The 1,3-relationship between the acetyl carbonyl and the thioamide carbon (bridged by the methine) creates a perfect scaffold for hydrazine insertion.